molecular formula C13H11N7O B12167446 3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide

Katalognummer: B12167446
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: IGLGNFYFYBQSTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a pyrimidin-2-ylamino group and a 1H-1,2,4-triazol-3-yl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.

    Attachment of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the benzamide core reacts with a pyrimidine derivative.

    Introduction of the 1H-1,2,4-triazol-3-yl Group: The final step involves the cyclization reaction where the intermediate product reacts with a triazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a different triazole isomer.

    3-(pyrimidin-2-ylamino)-N-(1H-1,2,3-triazol-3-yl)benzamide: Similar structure but with a different triazole ring.

    3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-5-yl)benzamide: Similar structure but with a different triazole position.

Uniqueness

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H11N7O

Molekulargewicht

281.27 g/mol

IUPAC-Name

3-(pyrimidin-2-ylamino)-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C13H11N7O/c21-11(19-13-16-8-17-20-13)9-3-1-4-10(7-9)18-12-14-5-2-6-15-12/h1-8H,(H,14,15,18)(H2,16,17,19,20,21)

InChI-Schlüssel

IGLGNFYFYBQSTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NC3=NC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.